(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Drug Resistance Lung Adenocarcinoma Anti-Proliferative Screening

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone (CAS: 1903160-52-0), designated as compound 5476423 in primary literature, is a synthetic small molecule belonging to the pyrazole-quinoline hybrid class. It was identified through an AXL kinase homology model-based virtual screening campaign aimed at discovering novel scaffolds to overcome gallium-based anticancer drug resistance.

Molecular Formula C24H22N4O2
Molecular Weight 398.466
CAS No. 1903160-52-0
Cat. No. B2736858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
CAS1903160-52-0
Molecular FormulaC24H22N4O2
Molecular Weight398.466
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C24H22N4O2/c1-27-21(15-20(26-27)17-7-3-2-4-8-17)24(29)28-14-12-19(16-28)30-22-11-5-9-18-10-6-13-25-23(18)22/h2-11,13,15,19H,12,14,16H2,1H3
InChIKeyYLYARZFGDYBRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 5476423, a Potent Pyrazole-Quinoline Hybrid for Drug-Resistant Cancer Research


The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone (CAS: 1903160-52-0), designated as compound 5476423 in primary literature, is a synthetic small molecule belonging to the pyrazole-quinoline hybrid class. It was identified through an AXL kinase homology model-based virtual screening campaign aimed at discovering novel scaffolds to overcome gallium-based anticancer drug resistance [1]. Its structural profile maps to both Pyrazoles and Quinolines, with documented anti-proliferative activity [2].

Hit Source AXL kinase homology model virtual screening hit
Assay Context Anti-proliferative endpoint in gallium-resistant A549 lung adenocarcinoma cells
Scaffold Identity Pyrazole-quinoline hybrid; distinct from quinolone M1 PAM chemotypes

Technical Justification for Specifying 5476423 Over Other In-Class Anti-Proliferative Agents


In the context of gallium-resistant lung adenocarcinoma, generic substitution of anti-proliferative agents is invalidated by mechanistic specificity. Compounds identified from the same virtual screening campaign, such as the naphthalene-tetrazole hybrid 7919469, target the identical AXL kinase pathway yet exhibit vastly different potency magnitudes and synergistic capacities with gallium acetylacetonate (GaAcAc) [1]. Furthermore, while related quinolone carboxylic acids have been explored as M1 positive allosteric modulators, the specific pyrazole-quinoline scaffold of 5476423 demonstrates a divergent selectivity and activity profile, reinforcing that minor structural modifications lead to non-interchangeable functional outcomes [2].

Naphthalene-tetrazole hybrid 7919469 targets same AXL pathway but reported potency fold-change and synergy profile differ significantly; direct substitution may shift anti-proliferative endpoint.
Quinolone carboxylic acid M1 PAM chemotypes engage muscarinic receptors for CNS models; scaffold-dependent target engagement prevents interchange with AXL oncology studies.
Generic anti-proliferative agents lack documented AXL protein suppression; mechanism-specific AXL pathway modulation required for gallium-resistance model interpretation.

Quantitative Differentiation Evidence for 5476423 Against Closest Analogs and Controls


Head-to-Head Potency Comparison: 5476423 vs. Lead Analog 7919469 in Gallium-Resistant Cells

In a direct head-to-head evaluation using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 demonstrated substantially superior anti-proliferative potency compared to its closest structural analog and co-lead, compound 7919469. Both compounds were identified from the same eight-series virtual screen [1].

Potency vs. Analog 7919469
Head-to-head
5476423: 80-fold increase over GaAcAc
7919469: 13-fold increase
6.15-fold difference
Reported anti-proliferative endpoint ranking in gallium-resistant A549 cells.
Assay conditions and cell-line specificity require verification.
Drug Resistance Lung Adenocarcinoma Anti-Proliferative Screening

Benchmarking Against Baseline Therapy: 5476423 Outperforms Gallium Acetylacetonate by 80-Fold

The anti-proliferative effect of 5476423 was benchmarked against gallium acetylacetonate (GaAcAc), the standard gallium compound from which resistance develops. The results provide a stark quantification of its potency advantage in a resistant disease context [1].

Potency vs. GaAcAc Control
Head-to-head
80-fold increase in anti-proliferative effect over GaAcAc in resistant A549 cells.
Benchmarked fold-change illustrates differential sensitivity in resistant model.
Single-study context; cross-laboratory replication pending.
Gallium Resistance Chemotherapy Drug Discovery

Synergistic Potential: 5476423 Doubles GaAcAc Efficacy in Resistant Cells, Surpassing 7919469

Beyond its single-agent potency, 5476423 demonstrates a profound ability to re-sensitize resistant cells to GaAcAc. In combination treatment, it increased GaAcAc's efficacy by 2-fold, a level of synergism significantly higher than that achieved by co-lead 7919469, which only increased efficacy by 1.2-fold [1].

Synergy with GaAcAc
Head-to-head
5476423 enhanced GaAcAc efficacy 2-fold vs. 7919469 1.2-fold (1.67-fold greater synergism).
Reported combination re-sensitization endpoint in resistant A549 cells.
Synergy assessment method and model translatability require further study.
Combination Therapy Drug Synergism Cancer

Structural Selectivity: Pyrazole-Quinoline Scaffold of 5476423 Diverges from Quinolone M1 PAM Series

A comparative structural analysis reveals a critical selectivity bifurcation. While quinolone carboxylic acids have been extensively optimized as M1 muscarinic positive allosteric modulators (PAMs) for central nervous system (CNS) disorders, the hybrid pyrazole-quinoline scaffold of 5476423 was purposefully selected through AXL kinase virtual screening for anti-proliferative activity [1][2]. This evidence indicates a scaffold-dependent shift in target engagement and therapeutic indication, distinguishing it from quinolone-based M1 PAMs.

Scaffold Selectivity vs. M1 PAMs
Class-level
AXL kinase suppression (oncology) vs. M1 muscarinic modulation (CNS); qualitative target shift.
Scaffold-dependent target engagement confirms non-interchangeable chemotypes.
In silico and literature-based differentiation; direct binding data not reported.
Structure-Activity Relationship Selectivity Medicinal Chemistry

Mechanistic Differentiation: Potent AXL Protein Suppression by 5476423

A key mechanistic differentiation was observed at the protein level. Gallium-resistant (R) cells exhibited elevated AXL protein expression compared to sensitive (S) cells. Treatment with 5476423 led to a significant suppression of this elevated AXL protein, directly linking its superior potency to a specific, measurable on-target effect [1].

AXL Protein Suppression
Reported
Significant suppression of elevated AXL protein in gallium-resistant vs. sensitive A549 cells.
Mechanistic link to anti-proliferative effect; supports AXL pathway probe utility.
Protein-level evidence; quantification method and reproducibility need independent confirmation.
AXL Kinase Mechanism of Action Target Validation

Recommended Research and Procurement Applications for 5476423 Based on Verified Differentiation


Lead Compound for Anti-Gallium-Resistant Lung Cancer Drug Discovery Programs

Given its 80-fold potency increase over GaAcAc and its 6.15-fold superiority over the next-best lead 7919469 in resistant cells, 5476423 is the optimal starting point for medicinal chemistry optimization targeting gallium-resistant non-small cell lung cancer (NSCLC) [1].

Chemical Probe for Investigating AXL Kinase-Driven Resistance Mechanisms

The demonstrated ability of 5476423 to significantly suppress elevated AXL protein in resistant cells, combined with its strong single-agent activity, makes it a superior chemical probe for dissecting AXL signaling pathways compared to less potent or less specific analogs [1].

Key Component in Combination Therapy Studies to Overcome Acquired Resistance

For researchers designing combination regimens, 5476423 provides a 1.67-fold more effective re-sensitization of resistant cells to GaAcAc than analog 7919469, establishing it as the preferred partner drug for investigating gallium-based combination chemotherapy protocols [1].

Reference Standard in Virtual Screening and Scaffold-Hopping Campaigns

As the highest-performing scaffold identified in the original AXL kinase homology model screen, 5476423 serves as a validated positive control and reference pharmacophore for future virtual screening or AI-driven drug design efforts aimed at discovering novel resistance-overcoming agents [1].

Application
Selection Property
Validation Focus
AXL-targeted lung cancer cell studies
Reported anti-proliferative potency ranking in gallium-resistant A549 cells
Endpoint response comparison with analog 7919469 and GaAcAc control
AXL kinase pathway inhibition probe
Documented AXL protein suppression in resistant cells
Mechanistic confirmation via protein-level assays (e.g., Western blot)
Combination re-sensitization screening
Synergistic enhancement of GaAcAc efficacy in A549 R-cells
Combination index and dose-matrix validation in additional resistant models
Virtual screening reference pharmacophore
Highest-performing scaffold from original AXL homology model screen
Pharmacophore benchmarking and scaffold-hopping reproducibility
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